D-Fructose-d7

Intestinal absorption Caco-2 monolayer Nutritional biochemistry

Unlabeled fructose cannot be distinguished from endogenous pools in complex biological matrices, compromising absolute quantification and flux analysis. D-Fructose-d7 overcomes this limitation as a precise stable isotope-labeled internal standard and metabolic tracer. - Enables unambiguous MS discrimination (M+7 shift, m/z 187) and eliminates ²H NMR background signals for validated method development. - Supplied with certified isotopic purity of 97 atom % D and chemical purity ≥99% (CP), ensuring minimal interference from unlabeled fructose. - Room temperature stable during transit; available in pack sizes from 5 mg to bulk quantities with rapid global delivery.

Molecular Formula C6H12O6
Molecular Weight 187.20 g/mol
Cat. No. B15140367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d7
Molecular FormulaC6H12O6
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D
InChIKeyBJHIKXHVCXFQLS-GWONALSDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d7: Deuterium-Labeled Hexose for Quantitative Metabolic Tracing and Analytical Internal Standardization


D-Fructose-d7 is a stable isotope-labeled monosaccharide in which seven hydrogen atoms are replaced by deuterium (²H), yielding a molecular formula of C₆H₅D₇O₆ and a molecular weight of 187.20 g/mol . This deuterated analog retains the fundamental biochemical behavior of native D-fructose while providing a distinct mass shift of M+7 . Commercially available material typically exhibits an isotopic purity of 97 atom % D and an assay purity of ≥99% (CP) . As a non-radioactive tracer, D-Fructose-d7 is widely employed for stable isotope-resolved metabolomics, enabling precise quantification via mass spectrometry (MS) and nuclear magnetic resonance (NMR) without the safety or regulatory constraints associated with ¹⁴C or ³H labeling .

D-Fructose-d7 vs. Unlabeled Fructose: Why Analytical and Metabolic Resolution Demands Isotopic Differentiation


Substituting D-Fructose-d7 with unlabeled D-fructose in quantitative workflows fundamentally compromises analytical rigor. Native fructose (m/z 180) is indistinguishable from the endogenous pool of fructose in biological matrices, precluding accurate absolute quantification or flux rate determination without a distinct internal standard . Deuterium labeling introduces a +7 Da mass shift in MS (m/z 187) and eliminates proton signals in ²H NMR, enabling unequivocal signal discrimination . This isotopic separation is essential for correcting matrix effects, ionization suppression, and sample-to-sample variability in complex biospecimens. For metabolic flux analysis (MFA), unlabeled fructose cannot be tracked against the high background of endogenous carbohydrate metabolism, rendering it unsuitable for tracing pathway-specific utilization or gluconeogenic contributions . Thus, D-Fructose-d7 is not a mere alternative but a requisite for validated, high-resolution studies where fructose fate must be distinguished from the endogenous metabolome.

Quantitative Differentiation of D-Fructose-d7: Validated Performance Benchmarks Against Unlabeled Fructose, Glucose-d7, and Positionally-Labeled Analogs


Validated Quantification in Intestinal Transport Assays: D-Fructose-d7 Enables Dose-Response Resolution Unattainable with Endogenous Fructose

In a coupled in vitro digestion/Caco-2 intestinal model, deuterated fructose (d7-fru) and glucose (d7-glu) were used to quantify trans-epithelial transport modulation by grape juice phenolics [1]. The use of D-Fructose-d7 allowed for the direct measurement of fructose-specific transport reduction, independent of endogenous monosaccharide background [1].

Intestinal absorption Caco-2 monolayer Nutritional biochemistry

Superior Deuterium Metabolic Imaging (DMI) Signal-to-Noise: D7-Labeled Compounds Overcome Sensitivity Limitations of D2-Labeled Probes

While direct D-Fructose-d7 in vivo DMI data are not yet published, a recent comparative DMI study established a critical class-level principle: D7-labeled glucose produced significantly larger deuterium signals than D2-labeled glucose following ingestion, enabling improved mapping of labeled metabolites [1]. The calculated time-courses of metabolite concentration changes showed significantly larger rates of increase of HDO and Glx in all tissues for D7-glucose versus D2-glucose [1].

Deuterium metabolic imaging In vivo metabolism MRI

Defined Isotopic Purity and Assay Specification: Enabling Reproducible Quantitative MS and NMR Workflows

Commercial D-Fructose-d7 is supplied with a certified isotopic purity of 97 atom % D and an assay purity of 99% (CP), ensuring minimal contamination from unlabeled fructose or non-fructose impurities . This high chemical and isotopic purity is critical for use as an internal standard, where even low levels of unlabeled contaminant can introduce systematic quantification errors .

Analytical chemistry Internal standardization Method validation

Liver-Specific Metabolic Tracing Advantage: Deuterated Fructose Minimizes Whole-Body Contamination Compared to Glucose-Derived Tracers

In comparative in vivo studies, [6,6′-²H₂] fructose was evaluated as a deuterium metabolic imaging (DMI) probe against the widely used [6,6′-²H₂] glucose [1]. The study concluded that deuterated water (HDO) produced from ²H-fructose is 'probably less contaminated from whole-body metabolism in comparison with glucose' due to the liver-predominant metabolism of fructose [1]. In normal liver, ²H-fructose was readily converted to ²H-glx, enabling kinetic characterization and overcoming a major limitation of ²H-glucose studies where overlapped signals of ²H-glucose and its product ²H-glycogen precluded confident flux discernment [1].

Hepatic metabolism Deuterium metabolic imaging Flux analysis

D-Fructose-d7: Evidence-Backed Application Scenarios for Metabolic Research and Analytical Chemistry


Quantitative LC-MS/MS and NMR Analysis of Fructose in Complex Biological Matrices

D-Fructose-d7 serves as an optimal internal standard for the absolute quantification of endogenous fructose in plasma, urine, tissue homogenates, and cell culture media. The +7 Da mass shift (m/z 187 vs. m/z 180) in MS and the absence of proton signals in ²H NMR enable unambiguous discrimination from the unlabeled analyte. This application is critical for studies of dietary fructose absorption, pharmacokinetic profiling of fructose-containing formulations, and clinical monitoring of fructose levels in metabolic disorders. Procurement of material with certified isotopic purity (≥97 atom % D) ensures minimal interference and robust method validation .

Stable Isotope-Resolved Metabolic Flux Analysis of Hepatic Carbohydrate Metabolism

D-Fructose-d7 is a key tracer for elucidating hepatic fructose catabolism, gluconeogenesis, and glycogenesis. Unlike glucose-based tracers, deuterated fructose yields reduced whole-body metabolic contamination, providing cleaner kinetic data specific to liver metabolism. Uniform deuteration (d7) offers higher sensitivity for NMR-based flux measurements compared to positionally-labeled (e.g., d2) analogs. This scenario is directly supported by evidence demonstrating that deuterated fructose overcomes signal overlap limitations observed with deuterated glucose in liver DMI studies, enabling confident flux rate calculations [1].

In Vitro Intestinal Absorption and Nutrient Transport Studies

Researchers investigating the modulation of intestinal fructose transport—whether by dietary phenolics, pharmaceuticals, or disease states—require a tracer that can be distinguished from the substantial endogenous fructose pool present in media or digesta. D-Fructose-d7 enables precise, dose-dependent quantification of trans-epithelial fructose flux in Caco-2 monolayer and other in vitro gut models. The validated 10%-38% transport reduction observed in published studies exemplifies the compound's utility in resolving subtle but physiologically significant changes in absorption kinetics [2].

Deuterium Metabolic Imaging (DMI) Probe Development for Liver Disease

D-Fructose-d7 is a strategic component in developing next-generation DMI probes for non-invasive assessment of liver metabolism, including in hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD). The higher deuterium density (d7 vs. d2) improves signal-to-noise ratios, while the liver-specific metabolism of fructose minimizes extrahepatic signal contamination. This application leverages the demonstrated superiority of fructose-based tracers over glucose-based tracers for resolving hepatic metabolic fluxes and distinguishing tumor from normal tissue metabolism [1].

Technical Documentation Hub

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